![molecular formula C13H10FNO3S2 B2844178 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid CAS No. 1105192-72-0](/img/structure/B2844178.png)
2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
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Overview
Description
The compound “2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid” is a complex organic molecule that contains several functional groups, including a thiazole ring, a fluorophenyl group, and an acetic acid moiety . Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms . Fluorophenyl refers to a phenyl group (a ring of six carbon atoms) with a fluorine atom attached, and acetic acid is a simple carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the fluorophenyl group, and the acetic acid moiety. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the acetic acid moiety could participate in acid-base reactions, while the thiazole ring might undergo reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, while the acetic acid group could allow it to form hydrogen bonds .Scientific Research Applications
Chemical Synthesis and Structural Properties
The compound 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid, though not directly mentioned, is related to the broader class of thiazolidinones and thiazoles. These compounds, including related structures, have been synthesized and studied for various structural properties and applications. For example, the synthesis and spectroscopic analysis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the interest in thiazole derivatives for their potential applications in materials science and possibly in medicinal chemistry (Issac & Tierney, 1996).
Potential in Drug Discovery
Compounds with thiazole structures are of significant interest in drug discovery due to their diverse biological activities. Various thiazole derivatives have been synthesized and evaluated for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, Knoevenagel condensation products have been shown to have remarkable anticancer activity, demonstrating the significance of such compounds in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).
Environmental and Industrial Applications
The study of thiazole derivatives extends beyond biomedical applications to environmental and industrial contexts. For example, the review on the degradation of acetaminophen by advanced oxidation processes highlights the relevance of understanding the chemical behavior of various compounds, including those with thiazole structures, for water treatment and pollution mitigation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical and Biochemical Research
The unique properties of thiazole derivatives have been exploited in analytical and biochemical research, including the development of chemosensors. For instance, fluorescent chemosensors based on thiazole derivatives can detect a variety of analytes, showcasing the versatility of thiazole compounds in sensing applications (Roy, 2021).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .
Mode of Action
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These interactions can lead to changes in the activity of the target, potentially leading to therapeutic effects.
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Future Directions
properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c14-9-3-1-8(2-4-9)11(16)7-20-13-15-10(6-19-13)5-12(17)18/h1-4,6H,5,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMNHHPEIBUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid |
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